N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide
CAS No.: 2320148-67-0
Cat. No.: VC4982512
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320148-67-0 |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.292 |
| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O4/c1-9-10(7-16-20-9)13(17)15-8-14(18)5-2-3-12-11(14)4-6-19-12/h4,6-7,18H,2-3,5,8H2,1H3,(H,15,17) |
| Standard InChI Key | ZJTLKOJNYJPCRC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CO3)O |
Introduction
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in pharmaceutical research. It features a unique molecular structure combining a tetrahydrobenzofuran moiety and an isoxazole ring, which contribute to its biological and pharmacological properties. This compound is classified as both a carboxamide and an isoxazole derivative, making it a candidate for therapeutic exploration, particularly in oncology and kinase inhibition pathways.
Structural Characteristics
The molecular structure of this compound integrates:
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Tetrahydrobenzofuran moiety: A bicyclic structure that enhances stability and biological activity.
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Isoxazole ring: Known for its role in bioactive compounds due to its electron-rich heterocyclic nature.
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Carboxamide functional group (-C(=O)NH2): Essential for hydrogen bonding and interaction with biological targets.
Molecular Formula: C14H16N2O4
Molecular Weight: Approximately 276.29 g/mol.
Synthesis
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves:
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Formation of the tetrahydrobenzofuran core via cyclization reactions.
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Introduction of the isoxazole ring through nitrile oxide cycloaddition.
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Coupling reactions to attach the carboxamide group.
Key reaction conditions include:
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Controlled temperature and pH to optimize yield.
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Use of solvents such as dimethylformamide (DMF) or acetonitrile for solubility.
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Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm product identity.
Biological Activities
This compound exhibits potential biological activities due to its structural features:
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Kinase Inhibition: The isoxazole moiety plays a significant role in inhibiting protein kinases, which are crucial in cancer signaling pathways.
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Anti-inflammatory Properties: Similar compounds have shown inhibition of inflammatory enzymes like 5-lipoxygenase (5-LOX), suggesting possible applications in inflammation-related diseases .
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Anticancer Potential: The compound's ability to interact with cellular proteins makes it a candidate for further exploration in oncology.
Pharmacological Applications
The compound's unique properties make it relevant for:
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Oncology: Targeting kinase pathways implicated in tumor growth.
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Signal Transduction Research: Investigating cellular signaling mechanisms.
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Drug Development: As a lead compound for designing derivatives with enhanced activity.
Analytical Data
| Property | Value/Details |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | ~276.29 g/mol |
| Functional Groups | Hydroxyl (-OH), Carboxamide (-C(=O)NH2) |
| Spectroscopic Analysis | Confirmed via NMR and MS techniques |
Challenges and Future Directions
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Synthesis Optimization: Improving reaction yields and reducing by-products remain key challenges.
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Pharmacokinetics Studies: Detailed research on absorption, distribution, metabolism, and excretion (ADME) is needed.
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Structure-Activity Relationship (SAR): Further modifications to enhance potency and selectivity against biological targets.
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